molecular formula C9H19O5P B14647433 Butyl 3-(dimethoxyphosphoryl)propanoate CAS No. 52726-69-9

Butyl 3-(dimethoxyphosphoryl)propanoate

Cat. No.: B14647433
CAS No.: 52726-69-9
M. Wt: 238.22 g/mol
InChI Key: AAXTXZGECJDLIB-UHFFFAOYSA-N
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Description

Butyl 3-(dimethoxyphosphoryl)propanoate is an organophosphorus compound characterized by a butyl ester group, a central propanoate backbone, and a dimethoxyphosphoryl substituent. The phosphoryl group imparts polarity and reactivity, enabling interactions in catalytic systems or biological targets .

Properties

CAS No.

52726-69-9

Molecular Formula

C9H19O5P

Molecular Weight

238.22 g/mol

IUPAC Name

butyl 3-dimethoxyphosphorylpropanoate

InChI

InChI=1S/C9H19O5P/c1-4-5-7-14-9(10)6-8-15(11,12-2)13-3/h4-8H2,1-3H3

InChI Key

AAXTXZGECJDLIB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCP(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 3-(dimethoxyphosphoryl)propanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst . The general reaction involves heating the carboxylic acid and alcohol to form the ester and water. For example, the esterification of 3-(dimethoxyphosphoryl)propanoic acid with butanol in the presence of sulfuric acid can yield Butyl 3-(dimethoxyphosphoryl)propanoate.

Industrial Production Methods

Industrial production of esters like Butyl 3-(dimethoxyphosphoryl)propanoate typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the desired product quality .

Mechanism of Action

The mechanism of action of Butyl 3-(dimethoxyphosphoryl)propanoate involves its hydrolysis to release the active carboxylic acid and alcohol. The ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol . This process can be catalyzed by enzymes such as esterases in biological systems .

Comparison with Similar Compounds

Phosphorylated Propanoate Esters

Compounds sharing the phosphorylated propanoate backbone but differing in ester groups or substituents provide insights into structure-property relationships.

Compound Name Ester Group Substituents Melting Point (°C) Yield (%) Key Applications/Properties
Ethyl 3-(dimethoxyphosphoryl)-3-((4-methylphenyl)sulfonamido)propanoate (7j) Ethyl 4-fluorophenyl, sulfonamido 111–112 89 Antiproliferative agent synthesis
Ethyl 3-(3,4-dichlorophenyl)-3-(dimethoxyphosphoryl)propanoate (7h) Ethyl 3,4-dichlorophenyl, sulfonamido 109–110 86 Medicinal chemistry intermediates
Butyl 3-(dimethoxyphosphoryl)propanoate (Inferred) Butyl Dimethoxyphosphoryl N/A N/A Hypothesized use in catalysis or drug design

Key Findings :

  • Ester Chain Impact : Ethyl esters (e.g., 7h–7k) exhibit melting points between 109–154°C and synthesis yields of 81–89% . The butyl analog likely has lower crystallinity and higher lipophilicity due to the longer alkyl chain.
  • Substituent Effects : Chloro, fluoro, or methyl groups on aromatic rings enhance steric and electronic effects, influencing reactivity in antiproliferative applications .

Butyl Esters with Varied Backbones

Butyl esters of propanoic acid derivatives with non-phosphoryl substituents highlight the role of functional groups in biological activity.

Compound Name Substituent IC50 (mg/mL) TEAC Value Key Applications
Butyl 3-(4-hydroxyphenyl)propanoate 4-hydroxyphenyl 19 0.427 Antioxidant, antifungal
Butyl propionate Simple propanoate N/A N/A Solvent, flavoring agent

Key Findings :

  • Bioactivity: The 4-hydroxyphenyl group in Butyl 3-(4-hydroxyphenyl)propanoate contributes to antioxidant (TEAC = 0.427) and antifungal activity, whereas the phosphoryl group in Butyl 3-(dimethoxyphosphoryl)propanoate may prioritize chemical reactivity over direct bioactivity .
  • Lipophilicity : Butyl esters generally enhance lipid solubility, making them suitable for lipid-rich matrices (e.g., food additives or drug delivery) .

Pesticide-Related Butyl Esters

Butyl esters in agrochemicals demonstrate structural diversity and functional versatility.

Compound Name Substituents Use
Cyhalofop-butyl 4-cyano-2-fluorophenoxy, phenoxy Herbicide
Fluazifop-P butyl ester Trifluoromethylpyridinyl, phenoxy Herbicide

Key Findings :

  • Structural Complexity: Pesticides like cyhalofop-butyl incorporate aromatic and heterocyclic groups for target specificity, contrasting with Butyl 3-(dimethoxyphosphoryl)propanoate’s simpler phosphoryl motif .
  • Ester Stability : The butyl group in pesticides balances volatility and persistence, whereas phosphoryl-containing esters may prioritize reactivity in synthetic pathways .

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